molecular formula C25H29NO3 B12912567 N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide CAS No. 920270-11-7

N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12912567
CAS No.: 920270-11-7
M. Wt: 391.5 g/mol
InChI Key: WXOIVQMZPVYBDF-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by the presence of a furan ring, a heptyloxy group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the heptyloxy group, and the coupling of the biphenyl structure. Common reagents used in these reactions include furan-2-carboxylic acid, heptyl bromide, and biphenyl-4-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, reduced biphenyl compounds, and substituted biphenyl derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow the compound to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide include:

Uniqueness

The uniqueness of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide lies in its specific combination of structural features, including the furan ring, heptyloxy group, and biphenyl structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for various research applications.

Properties

CAS No.

920270-11-7

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-heptoxyphenyl)benzamide

InChI

InChI=1S/C25H29NO3/c1-2-3-4-5-6-17-28-23-15-13-21(14-16-23)20-9-11-22(12-10-20)25(27)26-19-24-8-7-18-29-24/h7-16,18H,2-6,17,19H2,1H3,(H,26,27)

InChI Key

WXOIVQMZPVYBDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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